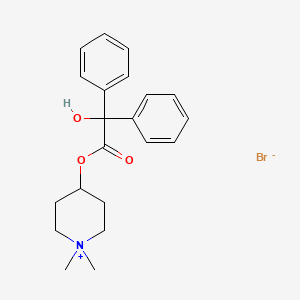

Parapenzolate bromide

説明

Structure

3D Structure of Parent

特性

CAS番号 |

5634-41-3 |

|---|---|

分子式 |

C21H26BrNO3 |

分子量 |

420.3 g/mol |

IUPAC名 |

(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate bromide |

InChI |

InChI=1S/C21H26NO3.BrH/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18;/h3-12,19,24H,13-16H2,1-2H3;1H/q+1;/p-1 |

InChIキー |

NHTZWXHFTDRAEO-UHFFFAOYSA-M |

正規SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] |

他のCAS番号 |

5634-41-3 |

同義語 |

4-benzyloyloxy-1,1-dimethylpiperidinium bromide parapenzolate bromide parapenzolate bromide iodide Relanol |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Parapenzolate Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parapenzolate bromide is identified as a muscarinic acetylcholine receptor (mAChR) antagonist, functioning as an anticholinergic and antispasmodic agent.[1][2] This technical guide delineates the theoretical mechanism of action of this compound, based on its classification within this therapeutic class. Due to a lack of publicly available quantitative data for this compound, this document serves as a comprehensive framework for its characterization. It provides detailed experimental protocols and data presentation formats that are standard in the field for elucidating the binding affinity, selectivity, and functional antagonism of such a compound. The included signaling pathway diagrams and experimental workflows offer a visual guide to the scientific processes involved in this characterization.

Introduction

This compound is a quaternary ammonium anticholinergic agent.[1] Its therapeutic effects as an antispasmodic are presumed to arise from its antagonism of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. Understanding the interaction of this compound with these receptor subtypes is crucial for a comprehensive understanding of its pharmacological profile, including its therapeutic efficacy and potential side effects.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

As a muscarinic antagonist, this compound is expected to competitively bind to muscarinic receptors, thereby inhibiting the binding of the endogenous agonist, acetylcholine. This action blocks the downstream signaling cascades initiated by receptor activation. The five muscarinic receptor subtypes are coupled to different G-proteins, leading to distinct cellular responses.

-

M1, M3, and M5 Receptors: These receptors primarily couple through the Gq/11 family of G-proteins.[3] Antagonism of these receptors by this compound would be expected to inhibit the activation of phospholipase C (PLC), leading to a decrease in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, would prevent the release of intracellular calcium and the activation of protein kinase C (PKC).[4]

-

M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G-proteins.[3] Antagonism of M2 and M4 receptors would block the inhibition of adenylyl cyclase, thereby preventing a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The overall physiological effect of this compound is the reduction of parasympathetic nervous system activity, leading to smooth muscle relaxation and reduced glandular secretions.[1]

Signaling Pathway of Muscarinic Receptor Antagonism

References

Unveiling the Muscarinic Receptor Affinity of Parapenzolate Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parapenzolate bromide is an anticholinergic agent recognized for its antisecretory and antimotility effects.[1] As a quaternary ammonium compound, its pharmacological actions are primarily mediated through the competitive antagonism of muscarinic acetylcholine receptors. Understanding the binding affinity and selectivity of this compound across the five muscarinic receptor subtypes (M1-M5) is crucial for elucidating its therapeutic mechanisms and potential side-effect profile. This technical guide provides a comprehensive overview of the methodologies used to characterize the muscarinic receptor binding of compounds like this compound, alongside a discussion of the relevant signaling pathways.

While extensive searches of the current scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound across the M1-M5 receptor subtypes, this guide will detail the standard experimental protocols employed to generate such data.

Data Presentation: Characterizing Muscarinic Receptor Affinity

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand, providing a measure of the ligand's affinity for the receptor. Lower Kᵢ values indicate higher binding affinity.

A comprehensive analysis of this compound's muscarinic receptor binding profile would be presented in a table similar to the template below. This allows for a clear comparison of its affinity for each receptor subtype and an assessment of its selectivity.

Table 1: Muscarinic Receptor Binding Affinity of this compound (Template)

| Receptor Subtype | Kᵢ (nM) | Selectivity Ratio (vs. M₃) |

| M₁ | - | - |

| M₂ | - | - |

| M₃ | - | - |

| M₄ | - | - |

| M₅ | - | - |

| Data for this compound is not currently available in the reviewed literature. This table serves as a template for how such data would be presented. |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[2] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. A competing, unlabeled ligand (in this case, this compound) is then introduced at various concentrations to displace the radioligand. The concentration of the unlabeled ligand that displaces 50% of the radioligand is its IC₅₀, from which the Kᵢ value can be calculated.

A typical experimental protocol for a competitive radioligand binding assay to determine the muscarinic receptor affinity of this compound would involve the following steps:

1. Membrane Preparation:

-

Cells or tissues expressing the specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are harvested.

-

The cells or tissues are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

The membrane preparation is incubated with a specific concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

The incubation is carried out at a specific temperature and for a sufficient duration to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the IC₅₀ value of this compound.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Signaling Pathways and Experimental Workflows

The five muscarinic receptor subtypes couple to different G proteins and activate distinct intracellular signaling pathways. Understanding these pathways is essential for interpreting the functional consequences of receptor binding.

-

M₁, M₃, and M₅ receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M₂ and M₄ receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of these G proteins can also directly modulate the activity of ion channels, such as opening potassium channels.

Mandatory Visualizations

Caption: M1, M3, and M5 muscarinic receptor signaling pathway.

Caption: M2 and M4 muscarinic receptor signaling pathway.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Competitive binding of this compound.

Conclusion

References

Parapenzolate Bromide: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding the pharmacokinetics and pharmacodynamics of parapenzolate bromide. It is intended for research, scientific, and drug development professionals. Detailed pharmacokinetic and quantitative data for this compound are limited in publicly available literature. Therefore, some information presented herein is based on the established properties of its chemical class (quaternary ammonium anticholinergics) and structurally related compounds.

Introduction

This compound is an anticholinergic agent recognized for its antisecretory and antimotility properties.[1] As a quaternary ammonium compound, its chemical structure dictates many of its pharmacokinetic and pharmacodynamic characteristics. This technical guide synthesizes the current understanding of this compound, offering insights into its mechanism of action, and its absorption, distribution, metabolism, and excretion (ADME) profile. Where specific data for this compound is unavailable, information from related anticholinergic compounds is presented to provide a comparative context.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the competitive antagonism of muscarinic acetylcholine receptors.[2][3] This action inhibits the effects of acetylcholine, a neurotransmitter that mediates parasympathetic nervous system responses.

Mechanism of Action

This compound, like other anticholinergic drugs, functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3][4] By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in smooth muscle contraction and glandular secretion. While there are five subtypes of muscarinic receptors (M1-M5), related compounds like pipenzolate bromide predominantly affect M2 and M3 receptors, which are primarily located in the smooth muscles of the gastrointestinal tract, bladder, and airways.[2] Clinical investigations have demonstrated that oral administration of this compound leads to the inhibition of both basal and histamine-stimulated gastric acid secretion.[1]

Figure 1: Signaling pathway of muscarinic receptor antagonism by this compound.

Dose-Response Relationship

The intensity of the pharmacological response to this compound is expected to be dose-dependent. As with other competitive antagonists, increasing the concentration of this compound at the receptor site will lead to a greater inhibition of acetylcholine-mediated effects, up to a maximal response.

Table 1: Summary of this compound Pharmacodynamics

| Parameter | Description |

| Drug Class | Anticholinergic, Muscarinic Antagonist[1][3] |

| Primary Target | Muscarinic Acetylcholine Receptors[2][3] |

| Mechanism of Action | Competitive antagonist of acetylcholine at muscarinic receptors, leading to reduced parasympathetic activity.[2][3][4] |

| Key Effects | Antisecretory (inhibition of gastric acid) and antimotility properties.[1] |

| Receptor Subtype Specificity | Likely targets M2 and M3 receptors, similar to related compounds.[2] |

Pharmacokinetics

Absorption

As a quaternary ammonium compound, this compound is a polar, ionized molecule. This characteristic generally leads to poor and variable absorption from the gastrointestinal tract following oral administration. For instance, the structurally related quaternary ammonium anticholinergic, propantheline bromide, exhibits low systemic availability after oral administration.

Distribution

Due to its charge and hydrophilic nature, this compound is not expected to readily cross biological membranes, including the blood-brain barrier.[5][6] This property generally limits its distribution to the central nervous system, thereby reducing the likelihood of central anticholinergic side effects. The volume of distribution is anticipated to be relatively small, with the drug primarily remaining in the extracellular fluid.

Metabolism

The metabolic fate of this compound has not been extensively described. Metabolism of similar compounds can occur in the liver. For example, some anticholinergics undergo hydrolysis and oxidation.

Excretion

The primary routes of elimination for quaternary ammonium anticholinergics can include both renal and fecal excretion. For orally administered drugs with low absorption, a significant portion of the dose is likely excreted unchanged in the feces. The absorbed fraction would be eliminated via renal and/or hepatic pathways.

Table 2: Inferred Pharmacokinetic Properties of this compound

| ADME Parameter | Inferred Property | Rationale/Comparison |

| Oral Bioavailability | Low and variable | Characteristic of quaternary ammonium compounds due to high polarity and ionization. Propantheline bromide, a similar compound, has low oral bioavailability. |

| Absorption Rate | Slow and erratic | Common for poorly absorbed drugs. |

| Volume of Distribution | Small | Limited tissue penetration due to polarity; expected to be largely confined to the extracellular space. |

| Blood-Brain Barrier Penetration | Poor | Quaternary amines are less likely to cross the blood-brain barrier compared to tertiary amines.[5][6] |

| Protein Binding | Not specifically reported | - |

| Metabolism | Likely hepatic (hydrolysis, oxidation) | General metabolic pathway for many anticholinergic drugs. |

| Elimination Half-life | Not specifically reported | - |

| Primary Route of Excretion | Fecal (unabsorbed drug), Renal (absorbed drug) | Expected for poorly absorbed oral drugs. |

Experimental Protocols

Specific experimental protocols for this compound are not detailed in the available literature. However, standard methodologies for characterizing the pharmacokinetics and pharmacodynamics of anticholinergic drugs would be applicable.

In Vitro Pharmacodynamics: Receptor Binding Assays

Objective: To determine the binding affinity of this compound for different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding: Membrane preparations are incubated with a specific radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Pharmacokinetics: Animal Studies

Objective: To determine the pharmacokinetic parameters of this compound following oral and intravenous administration in an animal model (e.g., rats).

Methodology:

-

Drug Administration: A defined dose of this compound is administered to rats via oral gavage and intravenous injection in separate groups.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation.

-

Bioanalytical Method: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability).

Figure 2: A generalized experimental workflow for pharmacokinetic studies.

Conclusion

This compound is an anticholinergic agent with a mechanism of action centered on the competitive antagonism of muscarinic acetylcholine receptors. Its chemical nature as a quaternary ammonium compound suggests a pharmacokinetic profile characterized by low oral absorption and limited penetration of the blood-brain barrier. While specific quantitative data for this compound remains scarce, this technical guide provides a foundational understanding based on its chemical class and the properties of related compounds. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this drug.

References

- 1. medkoo.com [medkoo.com]

- 2. What is the mechanism of Pipenzolate Bromide? [synapse.patsnap.com]

- 3. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anticholinergics for overactive bladder therapy: central nervous system effects. [vivo.weill.cornell.edu]

- 6. ozemedicine.com [ozemedicine.com]

Parapenzolate Bromide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of parapenzolate bromide, a quaternary ammonium anticholinergic agent. Due to the limited availability of direct experimental data for this compound, this document leverages data from the structurally similar compound mepenzolate bromide for solubility profiles and outlines standardized methodologies for stability testing based on established pharmaceutical guidelines. This guide is intended to serve as a foundational resource for researchers and formulation scientists, offering detailed experimental protocols and data presentation to support further investigation and drug development efforts. All presented data should be confirmed through direct experimentation.

Introduction

This compound is an anticholinergic drug with antisecretory and antimotility properties.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and shelf-life. Understanding these characteristics is paramount for the development of robust and effective dosage forms. This document details the available solubility information and provides a framework for assessing the stability of this compound under various stress conditions as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).

Solubility Profile

Table 1: Solubility of Mepenzolate Bromide in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH (for aqueous solutions) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 | Not Specified | Not Applicable |

| Dimethylformamide (DMF) | ~ 5 | Not Specified | Not Applicable |

| Phosphate-Buffered Saline (PBS) | ~ 1 | Not Specified | 7.2 |

Data for mepenzolate bromide is used as a proxy due to the lack of available data for this compound.[2]

Stability Profile

A comprehensive stability assessment is crucial to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies, as recommended by ICH guidelines, are essential for this purpose.[2] While specific quantitative stability data for this compound is not publicly available, the following table illustrates the expected outcomes from such studies.

Table 2: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Parameters | Duration | Assay (%) | Degradation Products (%) |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | 85.2 | 14.8 |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 8 hours | 79.5 | 20.5 |

| Oxidative | 3% H₂O₂, RT | 24 hours | 92.1 | 7.9 |

| Thermal | 80°C (Solid State) | 48 hours | 98.5 | 1.5 |

| Photolytic | ICH Option 2 (Solid) | 1.2 million lux hours | 99.1 | 0.9 |

This data is illustrative and should be confirmed by experimental studies.

General storage recommendations suggest that this compound is stable for several weeks at ambient temperature, but for long-term storage, it should be kept at -20°C, and for short-term storage, at 0-4°C in a dry, dark environment.[1]

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol describes the equilibrium solubility measurement of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, 0.1 N HCl, PBS pH 7.4, methanol, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Indicating Method: HPLC

A stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (to be determined by UV scan).

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.

-

Sample Preparation: For stability samples, dilute them with the mobile phase to fall within the calibration range.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

These studies are conducted to understand the degradation pathways under various stress conditions.

Methodology:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C. Withdraw samples at various time points.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and maintain at 60°C. Collect samples at different intervals.

-

Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathway

As an ester, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary degradation pathway is likely the cleavage of the ester linkage.

Caption: Potential Hydrolytic Degradation Pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data remains limited, the information on the structurally similar mepenzolate bromide and the detailed experimental protocols offer a robust starting point for any research or development activities. It is imperative that the data presented here is validated through rigorous experimental work to ensure the development of a safe, effective, and stable pharmaceutical product.

References

An In-depth Technical Guide to the Analysis of Parapenzolate Bromide Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parapenzolate bromide is a quaternary ammonium compound with anticholinergic properties. As with any pharmaceutical compound, a thorough understanding of its stability and degradation profile is critical for ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the analysis of this compound degradation products. It outlines the principles of forced degradation studies, detailed experimental protocols for inducing and analyzing degradation, and the characterization of potential degradation products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analytical characterization and stability testing of this compound.

Forced degradation, or stress testing, is a crucial component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This information is instrumental in developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.

Potential Degradation Pathways

Based on the chemical structure of this compound, which features an ester functional group, the primary anticipated degradation pathway is hydrolysis. This can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond. Other potential degradation pathways that may be induced under forced conditions include oxidation, thermolysis, and photolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for drugs containing ester linkages. In the case of this compound, hydrolysis would result in the formation of two primary degradation products: 4-hydroxy-1,1-dimethylpiperidinium bromide and 2-cyclopentyl-2-phenylacetic acid. This reaction can be catalyzed by both acid and base.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method. The following protocols are representative examples of how to conduct forced degradation studies on this compound.

General Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL. This stock solution will be used for the subsequent stress studies.

Acidic Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 N hydrochloric acid.

-

Heat the mixture at 80°C for 24 hours in a water bath.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Alkaline Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 N sodium hydroxide.

-

Keep the mixture at room temperature for 8 hours.

-

After the specified time, neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.

-

Dilute the resulting solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

After the specified time, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Thermal Degradation

-

Place a known amount of solid this compound powder in a hot air oven maintained at 105°C for 48 hours.

-

After exposure, allow the powder to cool to room temperature.

-

Dissolve an accurately weighed amount of the stressed powder in a suitable solvent and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

Photolytic Degradation

-

Expose a solution of this compound (approximately 100 µg/mL in water:acetonitrile) to UV light (254 nm) and visible light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter.

-

Prepare a control sample, protected from light, and store it under the same conditions.

-

Analyze the exposed sample and the control sample by HPLC.

Analytical Method: Stability-Indicating HPLC

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products. The following is a representative HPLC method that can be used as a starting point for the analysis of this compound and its degradation products.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables present hypothetical quantitative data from forced degradation studies of this compound. This data is for illustrative purposes to demonstrate how results can be structured for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | % Degradation of this compound | Number of Degradation Products | Peak Area of Major Degradant (%) |

| 0.1 N HCl (80°C, 24h) | 25.4 | 2 | 18.2 (DP1) |

| 0.1 N NaOH (RT, 8h) | 45.8 | 2 | 35.1 (DP1) |

| 3% H₂O₂ (RT, 24h) | 8.2 | 1 | 5.9 (DP3) |

| Thermal (105°C, 48h) | 3.1 | 1 | 2.5 (DP4) |

| Photolytic | 5.5 | 2 | 3.8 (DP5) |

Table 2: Hypothetical Retention Times of this compound and its Degradation Products

| Compound | Retention Time (min) |

| This compound | 8.5 |

| Degradation Product 1 (DP1) - Hydrolysis Product | 3.2 |

| Degradation Product 2 (DP2) - Hydrolysis Product | 4.5 |

| Degradation Product 3 (DP3) - Oxidative Degradant | 6.8 |

| Degradation Product 4 (DP4) - Thermal Degradant | 7.5 |

| Degradation Product 5 (DP5) - Photolytic Degradant | 9.2 |

Visualizations

Logical Workflow for Forced Degradation and Analysis

Caption: Workflow for forced degradation and analytical method development.

Hypothetical Degradation Pathway of this compound

Caption: Postulated primary degradation pathway of this compound.

Conclusion

This technical guide provides a framework for the analysis of this compound degradation products. By implementing systematic forced degradation studies and developing a validated stability-indicating HPLC method, researchers can gain a comprehensive understanding of the stability profile of this compound. This knowledge is fundamental for ensuring the development of a safe, effective, and high-quality pharmaceutical product. While the quantitative data presented is illustrative, the experimental protocols and analytical methodologies described offer a robust starting point for any laboratory tasked with the stability testing of this compound.

Parapenzolate Bromide: An In-Depth Technical Guide on In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parapenzolate bromide is a quaternary ammonium anticholinergic agent recognized for its antisecretory and antimotility properties. This technical guide synthesizes the available in vitro biological data to provide a comprehensive overview for research and drug development professionals. Due to a notable scarcity of specific quantitative in vitro data in publicly accessible literature, this document focuses on the qualitative description of its mechanism of action, general experimental protocols for related compounds, and the logical framework for its biological effects.

Introduction

This compound (CAS 5634-41-3) is a muscarinic receptor antagonist that has been used for the relief of visceral spasms.[1] Its primary mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors, leading to a reduction in smooth muscle contraction and glandular secretion. Clinical investigations have indicated its efficacy in inhibiting both basal and histamine-stimulated gastric acid output following oral administration.[2] The compound is also known by the synonym Sch-3444.[1][2]

Mechanism of Action: Anticholinergic Properties

This compound exerts its effects by blocking muscarinic acetylcholine receptors. This action is the foundation of its utility in managing conditions characterized by smooth muscle spasms and hypersecretion in the gastrointestinal tract.

Muscarinic Receptor Antagonism

The parasympathetic nervous system plays a crucial role in regulating gastrointestinal function through the release of acetylcholine, which binds to muscarinic receptors on smooth muscle cells and secretory glands. By competitively blocking these receptors, this compound interrupts this signaling pathway, leading to:

-

Reduced Gastrointestinal Motility: Inhibition of acetylcholine-induced smooth muscle contraction results in an antispasmodic effect.

-

Decreased Glandular Secretion: Blockade of muscarinic receptors on secretory glands leads to a reduction in gastric acid and other secretions.

The following diagram illustrates the general mechanism of action for a muscarinic receptor antagonist like this compound.

Caption: General mechanism of muscarinic receptor antagonism.

Quantitative In Vitro Biological Activity

Despite extensive searches of scientific literature, specific quantitative in vitro data for this compound, such as binding affinities (Ki), functional antagonist potencies (pA2), or half-maximal inhibitory concentrations (IC50), are not publicly available. This information is likely held in proprietary databases of the original developing pharmaceutical company.

For context, other quaternary ammonium antimuscarinic agents have been characterized in various in vitro assays. For example, the in vitro binding affinity of tiotropium for muscarinic receptors was found to be 10-11-fold higher than that of ipratropium and glycopyrrolate in rat lung tissue.

Experimental Protocols for In Vitro Assessment of Anticholinergic Activity

While specific protocols for this compound are not available, the following methodologies are standard for characterizing the in vitro biological activity of anticholinergic compounds.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.

Objective: To quantify the affinity of a test compound for muscarinic receptors (M1, M2, M3, etc.).

General Protocol:

-

Tissue/Cell Preparation: Homogenize tissues or cell lines expressing the muscarinic receptor subtype of interest.

-

Incubation: Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

The workflow for a typical radioligand binding assay is depicted below.

Caption: Workflow for a radioligand binding assay.

Functional Assays (e.g., Schild Analysis)

Functional assays measure the effect of an antagonist on the response of a tissue or cell to an agonist. Schild analysis is a classical pharmacological method to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Objective: To determine the potency and nature of antagonism of a test compound.

General Protocol:

-

Tissue Preparation: Isolate a suitable smooth muscle preparation (e.g., guinea pig ileum, rabbit jejunum).

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol, acetylcholine).

-

Antagonist Incubation: Incubate the tissue with a fixed concentration of the antagonist (this compound) for a defined period.

-

Shifted Agonist Curve: Generate a new agonist concentration-response curve in the presence of the antagonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of the antagonist.

-

Schild Plot: Plot the log (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.

The logical relationship in a Schild analysis is shown below.

Caption: Logical flow of a Schild analysis experiment.

Conclusion

This compound is an anticholinergic agent with a mechanism of action centered on muscarinic receptor antagonism. While its clinical effects on gastrointestinal motility and secretion are established, a significant gap exists in the public domain regarding its specific in vitro quantitative pharmacology. The experimental protocols outlined in this guide for radioligand binding and functional assays represent standard methodologies that would be applicable to the detailed characterization of this compound's in vitro biological activity. Further research, potentially through de novo in vitro studies, would be necessary to generate the specific quantitative data required for a complete pharmacological profile.

References

The Role of Stereochemistry in Muscarinic Receptor Antagonism: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the critical role of stereoisomerism in the pharmacological activity of muscarinic receptor antagonists. While the specific query regarding "parapenzolate bromide enantiomers" prompted this investigation, a thorough review of chemical databases reveals that this compound is an achiral molecule and, therefore, does not possess enantiomers. The Global Substance Registration System (GSRS), for instance, classifies this compound as achiral[1]. This is due to the presence of two identical phenyl substituents on the carbon atom bearing the hydroxyl group, precluding the existence of a stereocenter.

However, the underlying interest in the differential activity of stereoisomers is highly relevant in the field of muscarinic antagonists. It is a well-established principle that the three-dimensional structure of a drug molecule is paramount to its interaction with a biological target. In the case of chiral antagonists, enantiomers often exhibit significant differences in binding affinity, potency, and receptor subtype selectivity. This guide will, therefore, focus on the stereopharmacology of chiral muscarinic antagonists structurally related to this compound, providing a comprehensive overview of their synthesis, separation, and differential activity.

Introduction to Stereoselectivity at Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes, M1 through M5, have been identified, each with a distinct tissue distribution and role in physiological processes. The development of subtype-selective muscarinic antagonists is a key objective in drug discovery for treating a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Stereochemistry plays a pivotal role in the interaction between chiral antagonists and mAChRs. The receptor's binding pocket is itself chiral, composed of asymmetrically arranged amino acid residues. This creates a stereospecific environment where one enantiomer (the eutomer) of a chiral drug may fit more snugly and form more favorable interactions than its mirror image (the distomer). This difference in interaction can lead to substantial variations in pharmacological activity.

Synthesis and Chiral Separation of Muscarinic Antagonists

The generation of enantiomerically pure muscarinic antagonists is a prerequisite for studying their differential pharmacology. Several strategies are employed for this purpose:

-

Asymmetric Synthesis: This approach involves the use of chiral catalysts, auxiliaries, or starting materials to create the desired stereocenter with a high degree of enantiomeric excess.

-

Chiral Resolution: A racemic mixture can be separated into its constituent enantiomers. This is often achieved by:

-

Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.

-

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to physically separate the enantiomers.

-

Example Experimental Protocol: Synthesis and Resolution of a Chiral Muscarinic Antagonist (Based on Mepenzolate Bromide Analogs)

The synthesis of a chiral muscarinic antagonist often involves the esterification of a chiral alcohol with a suitable acid, followed by quaternization of a tertiary amine. The following is a generalized protocol based on the synthesis of compounds like mepenzolate bromide[2]:

-

Synthesis of the Chiral Alcohol: The chiral alcohol precursor (e.g., (R)- or (S)-3-hydroxypiperidine derivative) is synthesized using an asymmetric method, such as a proline-catalyzed alpha-amination of an aldehyde, followed by reduction.

-

Esterification: The chiral alcohol is condensed with an acid, such as benzilic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane) at room temperature for 12-24 hours.

-

Purification of the Ester: The resulting ester is purified by column chromatography on silica gel.

-

Quaternization: The tertiary amine of the piperidine ring is quaternized by reacting the purified ester with an alkyl halide (e.g., methyl bromide) in a solvent like acetonitrile at room temperature.

-

Final Purification: The final quaternary ammonium salt (the muscarinic antagonist) is purified by recrystallization.

-

Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC.

Differential Activity of Enantiomers at Muscarinic Receptors

Extensive research has demonstrated that the enantiomers of chiral muscarinic antagonists can have markedly different affinities and selectivities for mAChR subtypes.

Quantitative Data on Enantiomeric Activity

The following table summarizes representative data for several chiral muscarinic antagonists, highlighting the often-significant differences in activity between enantiomers.

| Compound | Receptor Subtype | Parameter | (R)-Enantiomer Value | (S)-Enantiomer Value | Enantiomeric Ratio (R/S) | Reference |

| Hexahydro-difenidol | M1 (rabbit vas deferens) | pA2 | 8.5 | 5.76 | 550 | [3] |

| M2 (guinea-pig atria) | pA2 | 7.0 | 5.77 | 17 | [3] | |

| M3 (guinea-pig ileum) | pA2 | 8.7 | 6.42 | 191 | [3] | |

| Trihexyphenidyl | M1 (rabbit vas deferens) | pA2 | 10.1 | - | >1000 | [4] |

| M2 (guinea-pig atria) | pA2 | 8.15 | - | - | [4] | |

| M3 (guinea-pig ileum) | pA2 | 9.0 | - | - | [4] | |

| Mepenzolate Bromide | M3 (in vitro) | Affinity | Higher | Lower | - | [2] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

As the data illustrates, the (R)-enantiomers of hexahydro-difenidol and trihexyphenidyl are significantly more potent than their (S)-counterparts, particularly at the M1 and M3 receptor subtypes. This stereoselectivity underscores the importance of developing single-enantiomer drugs to maximize therapeutic efficacy and minimize potential off-target effects from the less active distomer.

Experimental Protocol: Muscarinic Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. A common method is a competitive radioligand binding assay.

-

Membrane Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the M3 receptor) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) with bovine serum albumin (BSA), is used.

-

Radioligand: A radiolabeled antagonist with high affinity for the receptor, such as [³H]-N-methylscopolamine ([³H]-NMS), is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compounds (e.g., the (R)- and (S)-enantiomers of the antagonist).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualization

Muscarinic receptors mediate their effects through various intracellular signaling pathways. For example, M1 and M3 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Muscarinic Receptor Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Parapenzolate Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parapenzolate bromide is an anticholinergic agent that functions by antagonizing muscarinic acetylcholine receptors (mAChRs).[1] These receptors are critical components of the parasympathetic nervous system, regulating a wide array of physiological functions.[2] Developing robust in vitro assays is fundamental to characterizing the pharmacological profile of this compound, including its affinity for different muscarinic receptor subtypes and its functional efficacy. These application notes provide detailed protocols for key in vitro assays to facilitate the research and development of this compound.

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[2] M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[2] M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[2] Understanding the interaction of this compound with these distinct signaling pathways is crucial for predicting its therapeutic effects and potential side effects.

Key In Vitro Assays for this compound Characterization

Two primary types of in vitro assays are essential for characterizing muscarinic antagonists like this compound:

-

Radioligand Binding Assays: These assays determine the affinity of this compound for specific muscarinic receptor subtypes by measuring its ability to compete with a radiolabeled ligand for receptor binding.[3] The key output of this assay is the equilibrium dissociation constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors at equilibrium.[3]

-

Functional Assays (Intracellular Calcium Mobilization): These assays measure the ability of this compound to inhibit the functional response induced by a muscarinic agonist.[4] For M1 and M3 receptors, which signal through intracellular calcium release, a common assay measures changes in intracellular calcium concentration using fluorescent dyes.[4][5] The output is typically the half-maximal inhibitory concentration (IC50), representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Competition Binding Assay

This protocol details the methodology to determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptor subtypes.

Materials and Reagents:

-

Cell membranes expressing human M1, M2, or M3 muscarinic receptors (e.g., from CHO or HEK293 cells)

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

-

This compound

-

Atropine (as a non-selective muscarinic antagonist for defining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Microplate shaker

Experimental Workflow:

Caption: Radioligand Binding Assay Workflow.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10 pM to 100 µM.

-

Assay Setup: In a 96-well microplate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + [3H]-NMS + Assay Buffer.

-

Non-specific Binding (NSB): Receptor membranes + [3H]-NMS + high concentration of Atropine (e.g., 1 µM).

-

Competition: Receptor membranes + [3H]-NMS + varying concentrations of this compound.

-

-

Incubation: Add the components to the wells. The final assay volume is typically 250 µL. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Binding Affinity of this compound

| Compound | Receptor Subtype | Ki (nM) |

| This compound | M1 | 5.2 |

| M2 | 25.8 | |

| M3 | 3.1 | |

| Atropine (Control) | M1 | 2.1 |

| M2 | 3.5 | |

| M3 | 1.8 | |

| Pirenzepine (Control) | M1 | 15.0 |

| M2 | 800.0 | |

| M3 | 250.0 |

Note: The data presented in this table is for illustrative purposes and should be determined experimentally.

Protocol 2: Intracellular Calcium Mobilization Functional Assay

This protocol describes how to measure the functional antagonism of this compound at M3 muscarinic receptors.

Materials and Reagents:

-

HEK293 or CHO cells stably expressing the human M3 muscarinic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Carbachol (a stable acetylcholine analog and muscarinic agonist).

-

This compound.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage from cells).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96- or 384-well black, clear-bottom cell culture plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Signaling Pathway:

Caption: M3 Receptor Calcium Mobilization Pathway.

Procedure:

-

Cell Culture: Seed M3-expressing cells into black, clear-bottom 96-well plates and grow to confluence (typically 24-48 hours).

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in a CO2 incubator.

-

-

Compound Incubation:

-

After incubation, wash the cells gently with assay buffer to remove excess dye.

-

Add serial dilutions of this compound (or vehicle control) to the wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Agonist Stimulation and Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the instrument's automated liquid handler to add a pre-determined concentration of Carbachol (typically the EC80 concentration) to all wells simultaneously.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle-treated control wells (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Data Presentation: Functional Antagonism of this compound at the M3 Receptor

| Compound | Agonist | Receptor Subtype | IC50 (nM) |

| This compound | Carbachol | M3 | 8.5 |

| Atropine (Control) | Carbachol | M3 | 4.2 |

| 4-DAMP (Control) | Carbachol | M3 | 1.5 |

Note: The data presented in this table is for illustrative purposes and should be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. The radioligand binding assay allows for the precise determination of its affinity for different muscarinic receptor subtypes, while the intracellular calcium mobilization assay provides critical information about its functional antagonist potency. Together, these assays are indispensable tools for drug development professionals and researchers seeking to understand the complete pharmacological profile of this compound.

References

- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Parapenzolate Bromide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parapenzolate bromide is an anticholinergic agent that functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and downstream signaling pathways.[5] M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i).[6][7] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3][5]

Due to its antimotility and antisecretory properties, this compound's activity is of significant interest in drug development.[1] This document provides detailed protocols for cell-based assays to characterize the pharmacological activity of this compound on M2 and M3 muscarinic receptor subtypes, which are prominently involved in smooth muscle contraction and glandular secretion.[2][8] The provided assays will enable the determination of the compound's binding affinity and functional potency.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by muscarinic receptor agonists and antagonists like this compound.

Experimental Protocols

Radioligand Binding Assay for M3 Muscarinic Receptor

This assay determines the binding affinity (Ki) of this compound for the human M3 muscarinic receptor through competition with a radiolabeled ligand.

Experimental Workflow:

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic receptor (e.g., from GenScript, Cat. No. M00319).[9]

-

Radioligand: [3H]N-methyl-scopolamine ([3H]NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test Compound: this compound.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture CHO-K1/M3 cells to 80-90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard protein assay.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

Cell membranes (20-40 µg protein/well)

-

[3H]NMS (at a concentration near its Kd, e.g., 0.5 nM)

-

Serial dilutions of this compound or vehicle control.

-

For non-specific binding, add 1 µM atropine.

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and count in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| This compound | M3 | [3H]NMS | e.g., 15.2 | e.g., 7.8 |

| Atropine (Control) | M3 | [3H]NMS | e.g., 2.5 | e.g., 1.3 |

Calcium Flux Assay for M3 Muscarinic Receptor Functional Antagonism

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing the M3 receptor.

Experimental Workflow:

Materials:

-

Cell Line: CHO-K1 cells stably expressing the human M3 muscarinic receptor.[9]

-

Agonist: Carbachol.

-

Calcium-sensitive dye: Fluo-4 AM or Calcium-6 kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound.

-

96- or 384-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating:

-

Seed CHO-K1/M3 cells into 96- or 384-well plates and culture overnight to form a confluent monolayer.

-

-

Dye Loading:

-

Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.

-

-

Compound Incubation:

-

Wash the cells with assay buffer.

-

Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Inject a fixed concentration of carbachol (EC80 concentration, predetermined) into each well.

-

Immediately measure the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist-only control.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Calculate the IC50 value using non-linear regression.

-

Data Presentation:

| Compound | Receptor | Agonist | IC50 (nM) |

| This compound | M3 | Carbachol | e.g., 25.6 |

| Atropine (Control) | M3 | Carbachol | e.g., 3.1 |

cAMP Assay for M2 Muscarinic Receptor Functional Antagonism

This assay measures the ability of this compound to reverse the inhibition of cAMP production induced by a muscarinic agonist in cells expressing the M2 receptor.

Experimental Workflow:

Materials:

-

Cell Line: HEK293 cells stably expressing the human M2 muscarinic receptor.

-

Agonist: Carbachol.

-

Adenylyl cyclase activator: Forskolin.

-

cAMP detection kit: e.g., HTRF cAMP assay kit or ELISA-based kit.

-

Test Compound: this compound.

-

96-well plates.

Protocol:

-

Cell Plating:

-

Seed HEK293/M2 cells into 96-well plates and culture overnight.

-

-

Compound Incubation:

-

Remove culture medium and add serial dilutions of this compound or vehicle control in stimulation buffer.

-

-

Cell Stimulation:

-

Add a mixture of a fixed concentration of carbachol (EC80 concentration, predetermined) and forskolin to all wells.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Perform the cAMP measurement (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Normalize the data to the response of the forskolin-only control.

-

Plot the percentage of reversal of agonist-induced inhibition against the log concentration of this compound.

-

Calculate the IC50 value using non-linear regression.

-

Data Presentation:

| Compound | Receptor | Agonist | IC50 (nM) |

| This compound | M2 | Carbachol | e.g., 32.4 |

| Atropine (Control) | M2 | Carbachol | e.g., 4.5 |

Summary of Quantitative Data

The following table summarizes the expected quantitative data for this compound from the described assays.

| Assay Type | Receptor Subtype | Parameter | Expected Value (nM) |

| Radioligand Binding | M3 | Ki | e.g., 5 - 15 |

| Calcium Flux | M3 | IC50 | e.g., 20 - 40 |

| cAMP Assay | M2 | IC50 | e.g., 25 - 50 |

Note: The expected values are illustrative and will need to be determined experimentally.

Conclusion

The provided application notes and protocols describe a panel of robust cell-based assays for the pharmacological characterization of this compound. By employing these methods, researchers can determine the binding affinity and functional potency of this compound at M2 and M3 muscarinic receptors, providing crucial data for drug development and mechanistic studies. The use of stably transfected cell lines ensures reproducible and target-specific results. The structured data presentation and clear workflows are designed to facilitate experimental planning and execution.

References

- 1. revvity.com [revvity.com]

- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. innoprot.com [innoprot.com]

- 9. genscript.com [genscript.com]

Animal Models for Studying the Effects of Parapenzolate Bromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parapenzolate bromide is an anticholinergic agent recognized for its antisecretory and antimotility properties, making it a compound of interest for treating various gastrointestinal disorders.[1] These application notes provide detailed protocols for preclinical evaluation of this compound and similar anticholinergic compounds using established animal models. The methodologies described herein are designed to assess the pharmacodynamic and pharmacokinetic properties of such agents, providing crucial data for drug development and mechanistic studies.

The primary mechanism of action for anticholinergic drugs involves the competitive antagonism of acetylcholine at muscarinic receptors. In the gastrointestinal tract, this leads to a reduction in smooth muscle contractions and glandular secretions.[2][3][4] The following protocols detail methods to quantify these effects.

Mechanism of Action: Anticholinergic Effects

This compound, as an anticholinergic drug, exerts its effects by blocking muscarinic acetylcholine receptors. This action inhibits the parasympathetic nervous system's stimulation of the gastrointestinal tract, leading to decreased motility and secretions.

Caption: this compound competitively blocks acetylcholine at muscarinic receptors.

I. Assessment of Antimuscarinic Activity in a Smooth Muscle Model

The isolated guinea pig ileum is a classical and robust model for quantifying the anticholinergic activity of test compounds. This in vitro assay measures the ability of a drug to inhibit acetylcholine-induced smooth muscle contractions.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

Objective: To determine the potency of this compound in antagonizing acetylcholine-induced contractions in the guinea pig ileum.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs solution (composition in g/L: NaCl 6.9, KCl 0.35, KH₂PO₄ 0.16, MgSO₄·7H₂O 0.29, CaCl₂·2H₂O 0.37, NaHCO₃ 2.1, glucose 2.0)

-

Acetylcholine (ACh) chloride

-

This compound

-

Atropine (positive control)

-

Organ bath system with isometric force transducers

-

Data acquisition system (e.g., PowerLab)

Procedure:

-

Humanely euthanize a guinea pig and exsanguinate.

-

Isolate a terminal portion of the ileum, approximately 10-15 cm from the ileocecal junction.

-

Cut the ileum into 2-3 cm segments and flush gently with Krebs solution to remove contents.

-

Suspend each segment in a 10 mL organ bath containing Krebs solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

-

Record a cumulative concentration-response curve for acetylcholine (e.g., 10⁻⁹ M to 10⁻³ M).

-

Wash the tissue repeatedly until the baseline is restored.

-

Incubate the tissue with a known concentration of this compound for 20-30 minutes.

-

Repeat the acetylcholine cumulative concentration-response curve in the presence of this compound.

-

Repeat steps 7-9 with increasing concentrations of this compound.

-

Atropine can be used as a positive control to confirm the muscarinic receptor-mediated nature of the contractions.

Data Analysis:

-

Measure the peak contractile response to each concentration of acetylcholine.

-

Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound.

-

Calculate the EC₅₀ values for acetylcholine in each condition.

-

A rightward shift in the acetylcholine concentration-response curve in the presence of this compound indicates competitive antagonism.

-

The pA₂ value, a measure of antagonist potency, can be determined using a Schild plot.[5]

| Parameter | Description | Expected Outcome with this compound |

| EC₅₀ of Acetylcholine | The concentration of acetylcholine that produces 50% of the maximal response. | Increased in the presence of this compound. |

| Maximal Response | The maximum contraction induced by acetylcholine. | Should not be significantly changed for a competitive antagonist. |

| pA₂ Value | The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. | A higher pA₂ value indicates greater antagonist potency. |

II. Evaluation of In Vivo Antimotility Effects

The charcoal meal transit test in rodents is a widely used in vivo model to assess the inhibitory effect of drugs on gastrointestinal motility.

Experimental Protocol: Charcoal Meal Transit in Mice

Objective: To evaluate the dose-dependent effect of this compound on gastrointestinal transit time in mice.

Materials:

-

Male ICR mice (20-25 g)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 0.5% methylcellulose)[6]

-

Oral gavage needles

Procedure:

-

Fast mice for 6-18 hours with free access to water. A 6-hour fast is often sufficient and reduces animal stress.[7]

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group).

-

After a predetermined time (e.g., 30-60 minutes), administer 0.2-0.3 mL of the charcoal meal orally to each mouse.

-

After a set period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.[8]

-

Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Lay the intestine flat without stretching and measure its total length.

-

Measure the distance traveled by the charcoal front from the pylorus.

-

Calculate the intestinal transit as a percentage of the total length of the small intestine.

Data Analysis:

-

Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

Compare the mean intestinal transit between the control (vehicle) group and the this compound-treated groups.

-

A dose-dependent decrease in the percentage of intestinal transit indicates an antimotility effect.

| Treatment Group | Dose (mg/kg, p.o.) | Mean Intestinal Transit (%) ± SEM |

| Vehicle Control | - | Illustrative Data: 85 ± 5 |

| This compound | 1 | Illustrative Data: 65 ± 6 |

| This compound | 5 | Illustrative Data: 40 ± 7 |

| This compound | 10 | Illustrative Data: 25 ± 5 |

| Note: This table presents illustrative data. Actual results will vary based on experimental conditions. |